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Compound of Interest

Compound Name: Lesogaberan

Cat. No.: B1674770

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of Lesogaberan, an
investigational GABA-B receptor agonist, and Baclofen, an established drug in the same class.
The information is compiled from clinical trial data and pharmacological studies to assist
researchers and drug development professionals in understanding the comparative safety of
these two compounds.

Mechanism of Action: GABA-B Receptor Agonism

Both Lesogaberan and Baclofen exert their therapeutic effects by acting as agonists at the
GABA-B receptor.[1][2] This receptor is a G-protein coupled receptor that, upon activation,
leads to a cascade of intracellular events. These include the inhibition of adenylyl cyclase,
which reduces intracellular cyclic AMP (CAMP) levels, and the modulation of ion channels,
specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of
voltage-gated calcium (Ca2+) channels. The overall effect is a reduction in neuronal excitability.

[3]
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Lesogaberan was developed with the intention of reducing the central nervous system (CNS)
side effects commonly associated with Baclofen.[4] While a direct head-to-head clinical trial in a
patient population with detailed side-by-side quantitative data on adverse events is not
extensively published, available data from various studies allow for a comparative overview.

A single-blind, placebo-controlled, randomized, crossover study in 24 healthy male subjects
directly compared single oral doses of Lesogaberan (0.8 mg/kg), Baclofen (40 mg), and
placebo. The study reported that similar numbers of adverse events were observed for
Lesogaberan and placebo, and comparable results were seen with Baclofen.[2] However, a
detailed quantitative breakdown of these adverse events was not provided in the publication.

Quantitative Data on Adverse Events

The following tables summarize the reported adverse events from separate clinical trials for
Lesogaberan and Baclofen. It is important to note that these are not from direct head-to-head
comparisons in patient populations and the trial conditions (e.g., patient population, dosage,
duration) may differ.

Table 1: Reported Adverse Events for Lesogaberan
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Study )

Adverse Event . Dosage Incidence Source
Population
GERD patients

Elevated Alanine  partially 60, 120, 180, )

) ) ] 6 patients (out of
Transaminase responsive to 240 mg twice 661)
(reversible) PPIs daily for 4 weeks

(NCT01005251)
GERD patients
) Lesogaberan:
with reflux )
) ) 8/25 patients;
Headache symptoms 65 mg twice daily
) Placebo: 11/27
despite PPI )
patients
treatment
GERD patients
) Lesogaberan:
) with reflux ]
Paresthesia ) ] 5/25 patients;
] symptoms 65 mg twice daily
(transient) ] Placebo: 3/27
despite PPI )
patients
treatment
Headache and Patients with ) ] ]
90 mg twice daily 1 patient
Nausea refractory GERD
Viral Patients with ]
N Placebo 1 patient
Gastroenteritis refractory GERD
Table 2: Reported Adverse Events for Baclofen
© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

Adverse Event Study .
Adverse Event . Incidence Source
Category Population
Common CNS Transient Patients with
] o 10% to 63%
Effects Drowsiness spasticity
o Patients with
Dizziness o 5% to 15%
spasticity
Patients with
Weakness o 5% to 15%
spasticity
) Patients with
Fatigue . 2% to 4%
spasticity
Nausea/Vomiting ) ]
Other Common o Patients with
(cerebral origin o 6.6%
Effects o spasticity
spasticity)
Headache ) )
o Patients with
(cerebral origin o 6.6%
o spasticity
spasticity)
Less : : : :
Confusion (spinal  Patients with
Common/Severe ain) ficit 0.5%
origin spastici
Effects 9 P Y
Generalized Patients with
_ o 0.5%
Seizures spasticity
Respirator
P ) Y Patients with
Depression . 1.4%
o spasticity
(cerebral origin)
General patient
) population
Hypotonia 864 reports
(FAERS
database)
Encephalopathy General patient 796 reports
population
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(FAERS

database)

General patient
population

Coma 736 reports
(FAERS

database)

Experimental Protocols
Lesogaberan: Phase IIb Study in GERD (NCT01005251)

o Objective: To assess the efficacy and safety of Lesogaberan as an add-on to proton pump
inhibitor (PPI) therapy in patients with GERD who are partially responsive to PPIs.

» Design: Arandomized, double-blind, placebo-controlled, multi-center study.

o Participants: 661 patients with a history of GERD for at least 6 months and partially
responsive to ongoing PPI therapy.

« Intervention: Patients were randomized to receive 4 weeks of placebo or Lesogaberan at
doses of 60, 120, 180, or 240 mg twice daily, in addition to their ongoing PPI therapy.

¢ Qutcome Measures:

o Primary: The proportion of responders, defined as patients having an average of three or
more additional days per week with not more than mild GERD symptoms during treatment
compared with baseline.

o Secondary: Assessment of individual GERD symptoms using the Reflux Symptom
Questionnaire electronic Diary (RESQ-eD).

o Safety Assessment: Monitoring and recording of all adverse events, with a specific focus on
liver function tests.
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Baclofen: Clinical Trials for Spasticity

» Objective: To evaluate the efficacy and safety of Baclofen in the management of spasticity
resulting from multiple sclerosis or spinal cord injuries.
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Design: Various study designs have been employed, including double-blind, placebo-
controlled, crossover trials.

Participants: Patients with spasticity of spinal or cerebral origin.

Intervention: Oral Baclofen is typically initiated at a low dose (e.g., 5 mg three times daily)
and gradually titrated upwards to an optimal dose (usually between 40 to 80 mg daily) to
minimize side effects. Intrathecal administration is used for severe spasticity.

Outcome Measures:

o Efficacy: Assessment of muscle tone (e.g., using the Ashworth scale), frequency of
spasms, and pain relief.

o Safety: Monitoring for adverse events, particularly CNS effects such as drowsiness,
dizziness, and weakness.
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Summary and Conclusion

Lesogaberan was developed as a peripherally acting GABA-B receptor agonist with the aim of
reducing the CNS side effects associated with Baclofen. Clinical data suggests that
Lesogaberan is generally well-tolerated, with the most notable adverse event in a large phase
IIb study being reversible elevated liver enzymes in a small percentage of patients. Baclofen,
on the other hand, has a well-documented side effect profile dominated by CNS effects such as
drowsiness, dizziness, and weakness, with incidence rates that can be significant. While a
direct, detailed quantitative comparison in a patient population is limited, the available evidence
supports the premise that Lesogaberan may have a more favorable CNS side effect profile.
However, the development of Lesogaberan was halted due to marginal efficacy in GERD,
precluding further large-scale comparative safety studies. Researchers investigating new
GABA-B receptor agonists should consider the strategies employed in the development of
Lesogaberan to mitigate CNS penetration and the associated side effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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